molecular formula C10H11ClN2 B3024624 [(5-Chloro-1H-indol-2-yl)methyl]-methylamine CAS No. 883528-38-9

[(5-Chloro-1H-indol-2-yl)methyl]-methylamine

Cat. No.: B3024624
CAS No.: 883528-38-9
M. Wt: 194.66 g/mol
InChI Key: RKYNDIWOXRAAEJ-UHFFFAOYSA-N
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Description

[(5-Chloro-1H-indol-2-yl)methyl]-methylamine (CAS 292636-11-4) is a secondary amine featuring a 5-chloroindole scaffold with a methylamine substituent at the 2-position of the indole ring.

Properties

IUPAC Name

1-(5-chloro-1H-indol-2-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYNDIWOXRAAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-1H-indol-2-yl)methyl]-methylamine typically involves the reaction of 5-chloroindole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as tetrabutylammonium iodide and a base like potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-1H-indol-2-yl)methyl]-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Monoamine Oxidase Inhibitors

One of the primary applications of [(5-Chloro-1H-indol-2-yl)methyl]-methylamine is as an intermediate in the synthesis of monoamine oxidase (MAO) inhibitors. MAO inhibitors are crucial in treating various neurological disorders, including depression and anxiety. The compound's structure allows it to interact with the MAO enzyme effectively, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .

Case Study: Development of Novel MAO Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit potent MAO inhibitory activity. For instance, a series of synthesized compounds were evaluated for their MAO-A and MAO-B inhibition profiles, showing promising results that could lead to new therapeutic agents .

3.1 Use in Polymer Chemistry

Another notable application of this compound is its incorporation into polymer matrices to enhance material properties. Its unique chemical structure contributes to improved thermal stability and mechanical strength in polymer composites.

Case Study: Enhancing Polymer Properties

Research has shown that adding this compound to epoxy resins significantly enhances their thermal resistance and mechanical properties. The modified polymers demonstrated better performance under high-temperature conditions compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of [(5-Chloro-1H-indol-2-yl)methyl]-methylamine involves its interaction with specific molecular targets. The chloro-substituted indole ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substitution patterns, amine types, and scaffold modifications. Below is a comparative analysis:

Compound Name Substitution Position Amine Type Molecular Weight CAS Number Key Features
[(5-Chloro-1H-indol-2-yl)methyl]-methylamine 2-yl, 5-Cl Secondary 194.67 (calc) 292636-11-4 Enhanced lipophilicity due to Cl; secondary amine
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 5-yl (indoline) Primary 148.21 (calc) Not provided Saturated indoline ring; primary amine
2-(5-Chloro-1H-indol-3-yl)ethylamine 3-yl, 5-Cl Secondary 208.7 22120-31-6 Ethyl linker; 3-position substitution
1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine N-benzyl, 5-NH2 Primary 256.73 1152866-42-6 Chlorophenyl substitution on indole N

Notes:

  • Chlorine Position : The 5-Cl substituent in the target compound may confer distinct electronic effects compared to 3-Cl or N-substituted analogs, influencing receptor binding .
  • Amine Type : Secondary amines (e.g., target compound) generally exhibit lower solubility but higher metabolic stability than primary amines (e.g., indoline derivative) .

Spectral and Adsorption Properties

  • NMR Data : The indoline derivative (primary amine) shows NH2 signals at 2.45 ppm (1H NMR) and NH stretches at 3359–3282 cm⁻¹ (IR) . In contrast, the target compound’s secondary amine would lack NH2 signals, with CH3-NH peaks near 2.5–3.0 ppm .
  • Adsorption : Methylamine derivatives adsorb more strongly on kaolinite Si-O surfaces than Al-OH surfaces due to electrostatic interactions . The indole ring in the target compound may further modulate adsorption via π-π stacking.

Pharmacological Potential

  • Serotonin Receptor Affinity : Indole derivatives like 2-(5-Chloro-1H-indol-3-yl)ethylamine (CAS 22120-31-6) are explored as 5-HT2B receptor agonists . The target compound’s 2-position substitution may alter receptor selectivity.

Biological Activity

The compound [(5-Chloro-1H-indol-2-yl)methyl]-methylamine is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings. The information is supported by data tables and case studies from various scientific sources.

  • Molecular Formula : C10H12ClN2O3S
  • Molecular Weight : 264.73 g/mol
  • CAS Number : 1158412-84-0

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate biochemical pathways by binding to specific sites, influencing cellular processes such as apoptosis and proliferation. Ongoing studies are aimed at elucidating these mechanisms further.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (nM) Reference
EGFR T790M9.5 ± 2
MCF-735
A3754.2

In a study comparing its efficacy against mutant EGFR/BRAF pathways, the compound demonstrated potent inhibitory activity comparable to established drugs like osimertinib .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against certain bacterial strains:

Pathogen Tested Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli32
S. aureus16

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways is currently under investigation.

Study on Antiproliferative Activity

A study conducted on a series of 5-chloro-indole derivatives, including this compound, revealed significant antiproliferative effects against multiple cancer cell lines. The majority of compounds tested exhibited GI50 values ranging from 29 nM to 78 nM, indicating strong potential for therapeutic applications .

Mechanistic Insights

Computational docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The indole moiety forms critical interactions within the active sites of these proteins, suggesting a well-defined mechanism of action that warrants further exploration .

Q & A

What synthetic routes are available for [(5-Chloro-1H-indol-2-yl)methyl]-methylamine, and how do reaction conditions influence yield and purity?

Synthesis typically involves functionalizing the indole scaffold at the 2-position. A plausible route includes:

  • Step 1 : Introduction of the methylamine group via reductive amination of a 2-formyl-5-chloroindole intermediate. For example, reacting 5-chloro-1H-indole-2-carbaldehyde with methylamine under reducing conditions (e.g., NaBH3_3CN or H2_2/Pd-C) .
  • Step 2 : Optimization of reaction parameters (e.g., solvent polarity, temperature, and pH) to minimize side reactions like over-alkylation. Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require careful control to avoid decomposition .
  • Yield challenges : Competing reactions at the indole N1 position (e.g., alkylation) can reduce purity. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed, followed by deprotection .

How can researchers resolve contradictions in spectral data (e.g., NMR or MS) when characterizing this compound?

  • Multi-technique validation : Combine 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm structural assignments. For example, X-ray diffraction can resolve ambiguities in substituent positioning .
  • Isotopic labeling : Use deuterated methylamine (e.g., CD3_3NH2_2) to distinguish methylamine protons from indole protons in NMR spectra .
  • Computational validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies .

What computational methods are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., monoamine oxidases) or receptors (e.g., serotonin receptors) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time, particularly focusing on the chloro substituent’s role in hydrophobic interactions .
  • QSAR modeling : Correlate structural features (e.g., Cl electronegativity, methylamine basicity) with bioactivity data from analogs to predict potency .

How does the chloro substituent at the 5-position of the indole ring influence the compound's physicochemical properties and bioactivity?

  • Electronic effects : The electron-withdrawing Cl group increases indole ring acidity, potentially enhancing hydrogen-bonding capacity with biological targets .
  • Steric effects : The 5-Cl substituent may restrict rotational freedom of the methylamine group, affecting binding pocket compatibility.
  • Bioactivity comparison : Non-chloro analogs (e.g., 5-methoxy derivatives) show reduced MAO-B inhibition in some studies, suggesting Cl’s role in modulating selectivity .

What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • pH stability : The compound may degrade in strongly acidic/basic conditions due to hydrolysis of the methylamine group. Buffered solutions (pH 6–8) are recommended for storage .
  • Thermal stability : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation. Thermogravimetric analysis (TGA) can identify decomposition thresholds .
  • Light sensitivity : Amber glassware or opaque containers mitigate photodegradation risks, especially for the indole moiety .

How do researchers design experiments to assess the compound's potential as an enzyme inhibitor or receptor modulator?

  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} values against targets like acetylcholinesterase (AChE) or monoamine oxidases (MAO-A/B) using spectrophotometric methods .
    • Receptor binding : Radioligand displacement assays (e.g., 3^3H-serotonin for 5-HT receptors) quantify affinity .
  • In silico screening : Virtual screening against protein databases (e.g., PDB) identifies off-target interactions early in development .

What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Purification hurdles : Column chromatography becomes impractical at scale. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or distillation under reduced pressure .
  • Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) are preferred over homogeneous ones for easier separation and reuse .
  • Batch consistency : Monitor reaction progression via in-line FTIR or HPLC to ensure intermediate stability and final product purity .

How can adsorption studies inform the formulation of this compound for drug delivery systems?

  • Surface interactions : Adsorption energy data (e.g., on kaolinite or silica surfaces) predict compatibility with excipients. Methylamine’s cationic nature may require counterions (e.g., HCl) to stabilize formulations .
  • Nanocarrier loading : Evaluate encapsulation efficiency in liposomes or polymeric nanoparticles using UV-Vis or fluorescence spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(5-Chloro-1H-indol-2-yl)methyl]-methylamine
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[(5-Chloro-1H-indol-2-yl)methyl]-methylamine

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